7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine
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Overview
Description
7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine is a chemical compound known for its significant role in medicinal chemistry. It is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cGMP in the corpus cavernosum . This compound is widely recognized for its use in the treatment of erectile dysfunction and pulmonary hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine involves several key steps. The reaction conditions typically involve the use of solvents such as ethanol and reagents like stannous chloride dihydrate, potassium tert-butoxide, and diethyl oxalate .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy for characterization .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various sulfonyl esters and derivatives, which are often characterized using techniques like LCMS and NMR .
Scientific Research Applications
7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying PDE5 inhibition . In biology and medicine, it is extensively researched for its therapeutic potential in treating erectile dysfunction and pulmonary hypertension . Additionally, it has industrial applications in the development of pharmaceuticals and related compounds .
Mechanism of Action
The compound exerts its effects by selectively inhibiting PDE5, which leads to an increase in cGMP levels in the corpus cavernosum . This results in the relaxation of smooth muscle and increased blood flow, which is the basis for its use in treating erectile dysfunction . The molecular targets involved include the active site of PDE5, where the compound binds and prevents the degradation of cGMP .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include sildenafil, vardenafil, and tadalafil, all of which are PDE5 inhibitors used for similar therapeutic purposes .
Uniqueness: What sets 7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine apart is its specific molecular structure, which provides unique binding properties and potency . This makes it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C24H34N6O4S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
7-ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C24H34N6O4S/c1-6-9-19-21-22(29(5)27-19)24(34-8-3)26-23(25-21)18-16-17(10-11-20(18)33-7-2)35(31,32)30-14-12-28(4)13-15-30/h10-11,16H,6-9,12-15H2,1-5H3 |
InChI Key |
HEMCMMDOEWIRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(N=C2OCC)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
Origin of Product |
United States |
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